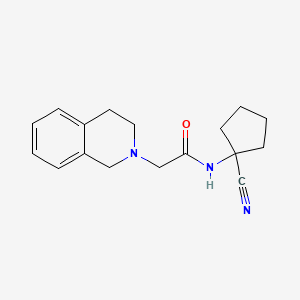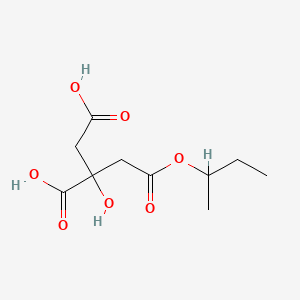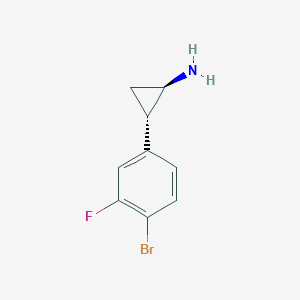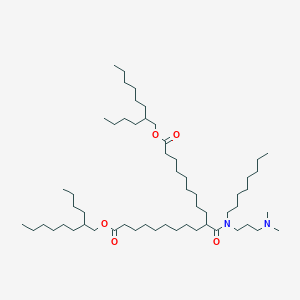
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate is a complex organic compound with significant applications in the field of vaccine development and gene therapy. It is primarily used as an excipient in vaccines, aiding in the delivery of active ingredients to target cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate involves multiple steps, including esterification and amidation reactions. The process typically starts with the esterification of nonadecanedioic acid with 2-butyloctanol. This is followed by the amidation of the resulting ester with 3-(dimethylamino)propylamine and octylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation reactions, often carried out in batch reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is purified using techniques like distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxides, amines, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in the study of cell membrane dynamics and as a tool for gene delivery.
Medicine: It is an essential component in the formulation of vaccines, including COVID-19 vaccines, and in gene therapy for targeted drug delivery.
Mécanisme D'action
The mechanism of action of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate involves its interaction with cell membranes. The compound facilitates the fusion of lipid nanoparticles with cell membranes, allowing for the efficient delivery of active ingredients into the cells. This process is mediated by the dimethylamino and octyl groups, which enhance the compound’s affinity for lipid bilayers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(hexyl)carbamoyl)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(decyl)carbamoyl)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(dodecyl)carbamoyl)nonadecanedioate
Uniqueness
Compared to similar compounds, Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate exhibits superior efficacy in gene delivery and vaccine formulation. Its unique combination of functional groups enhances its solubility and stability, making it a preferred choice in various applications .
Propriétés
Formule moléculaire |
C57H112N2O5 |
|---|---|
Poids moléculaire |
905.5 g/mol |
Nom IUPAC |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-octylcarbamoyl]nonadecanedioate |
InChI |
InChI=1S/C57H112N2O5/c1-8-13-18-21-30-37-48-59(49-38-47-58(6)7)57(62)54(43-33-26-22-24-28-35-45-55(60)63-50-52(39-16-11-4)41-31-19-14-9-2)44-34-27-23-25-29-36-46-56(61)64-51-53(40-17-12-5)42-32-20-15-10-3/h52-54H,8-51H2,1-7H3 |
Clé InChI |
NBQBJYAPIFCCPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
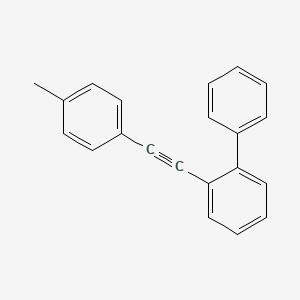
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351001.png)
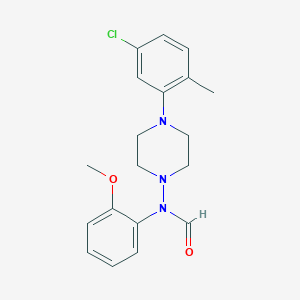

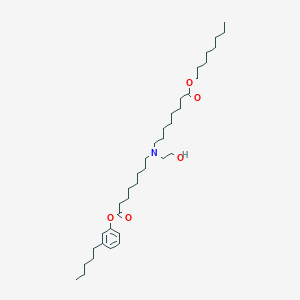
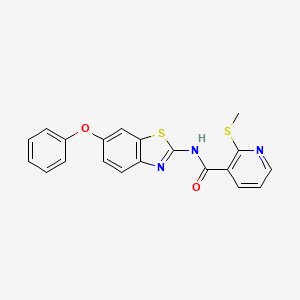
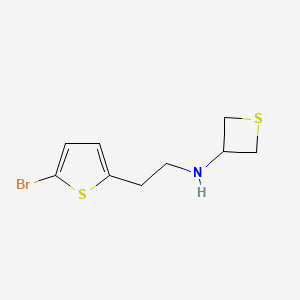
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
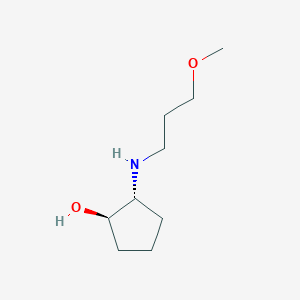
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)
